3,3'-Dimethoxybenzidine

Cytochrome P450 inhibition Steroidogenesis Adrenocortical enzymology

Select 3,3'-Dimethoxybenzidine (o-dianisidine) for unmatched P450scc inhibition—IC50 1.5 µM, 20-fold more potent than benzidine and 37-fold stronger than aminoglutethimide—ideal for cholesterol side-chain cleavage research. Delivers unique birefringent staining for neuroanatomical tracing compatible with permanent slide archiving. Serves as a validated probe substrate for peroxidase-catalyzed DNA bioactivation and genotoxicity studies. Electrochemically detectable at +0.7 V vs. Ag/AgCl on DNA-modified electrodes for effluent monitoring. NOT interchangeable with TMB, o-tolidine, or benzidine.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 119-90-4
Cat. No. B085612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethoxybenzidine
CAS119-90-4
Synonyms3,3' Dimethoxybenzidine
3,3'-Dimethoxybenzidine
Dianisidine
Dianisidine Dihydrochloride
Dianisidine Hydrochloride
Dianisidine Sulfate
Dihydrochloride, Dianisidine
Hydrochloride, Dianisidine
O Dianisidine
O-Dianisidine
Sulfate, Dianisidine
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
InChIInChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3
InChIKeyJRBJSXQPQWSCCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 68 °F (NTP, 1992)
Sol in alc, benzene, ether
Sol in chloroform, acetone
PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS
In water, 60 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.006
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethoxybenzidine (o-Dianisidine) Procurement Guide: Key Differentiators vs. Benzidine Congeners


3,3′-Dimethoxybenzidine (CAS 119-90-4), commonly referred to as o-dianisidine, is a 3,3′-disubstituted benzidine derivative belonging to the aromatic amine class [1]. Unlike unsubstituted benzidine, the presence of methoxy groups at the 3- and 3′- positions significantly alters its electronic properties, enzymatic substrate specificity, and inhibitory potency against cytochrome P450 enzymes [2]. It is widely recognized as a chromogenic peroxidase substrate and a synthetic intermediate for azo dyes, but its procurement decisions hinge on quantifiable performance differences relative to close structural analogs such as benzidine, 3,3′-dimethylbenzidine (o-tolidine), 3,3′,5,5′-tetramethylbenzidine (TMB), and 3,3′-dichlorobenzidine (DCB).

Why 3,3'-Dimethoxybenzidine Cannot Be Replaced by Other Benzidine Derivatives Without Validation


Despite sharing a common benzidine backbone, 3,3′-dimethoxybenzidine (o-dianisidine) exhibits markedly different biochemical reactivity, toxicological profile, and detection characteristics compared to its closest congeners. Substitution at the 3- and 3′- positions with methoxy groups changes the redox potential and steric properties of the molecule, leading to substantial differences in enzymatic oxidation kinetics, DNA-binding capacity, and inhibitory potency against specific cytochrome P450 isoforms [1][2]. Consequently, o-dianisidine cannot be interchangeably used with o-tolidine, TMB, or benzidine in analytical, biochemical, or industrial workflows without compromising sensitivity, specificity, or safety. The quantitative evidence below directly addresses where o-dianisidine provides either a distinct advantage or requires careful exclusion relative to its alternatives.

Head-to-Head Quantitative Evidence: 3,3'-Dimethoxybenzidine vs. Closest Analogs


P450scc Inhibition: 20-Fold Greater Potency of o-Dianisidine Over Benzidine

In a reconstituted side-chain cleavage system using enzymes purified from bovine adrenal cortex, 3,3′-dimethoxybenzidine inhibited pregnenolone formation with an IC50 of 1.5 µM at a cholesterol concentration of 70 µM. This represents an approximately 20-fold greater inhibitory potency than the parent compound benzidine, which required an estimated 30 µM for equivalent inhibition. Furthermore, o-dianisidine was 4-fold more potent than 3-methoxybenzidine (IC50 ~6 µM) and 37-fold more potent than the clinical reference inhibitor d-p-aminoglutethimide (IC50 ~55 µM) [1].

Cytochrome P450 inhibition Steroidogenesis Adrenocortical enzymology

Ames Mutagenicity: o-Dianisidine Among the Least Activated Benzidine Congeners

In a systematic comparison of four benzidine congeners using Salmonella typhimurium TA98 with rat liver S9, S9+acetyl-CoA, and microsomal activation systems, 3,3′-dimethoxybenzidine (o-dianisidine) and o-tolidine were consistently the least activated to mutagens, whereas 3,3′-dichlorobenzidine (DCB) was the most mutagenic across all three activation systems. The activation ranking was: DCB >> benzidine > o-tolidine ≈ o-dianisidine. Pretreatment of rats with DCB, 3-methylcholanthrene, or phenobarbital enhanced DCB activation by up to 3-fold but had no effect on o-dianisidine or o-tolidine activation [1].

Genotoxicity Ames test Metabolic activation

Myeloperoxidase Assay: TMB Demonstrates 34-Fold Higher Sensitivity Than o-Dianisidine

In a direct comparison of chromogenic substrates for myeloperoxidase (MPO) assay in human polymorphonuclear leukocytes, an optimized tetramethylbenzidine (TMB) method at 1.6 mM TMB, 0.3 mM H2O2, pH 5.4, and 37°C was 34 times more sensitive than the method using 3,3′-dimethoxybenzidine (DMB). The TMB method also provided an 8-fold sensitivity improvement over the original TMB protocol. Critically, TMB is non-carcinogenic, whereas o-dianisidine is classified as reasonably anticipated to be a human carcinogen [1][2].

Myeloperoxidase assay Chromogenic substrate Neutrophil enzymology

Peroxidase-Mediated DNA Binding: o-Dianisidine Binds DNA Whereas TMB Does Not

In a peroxidase/H2O2 system, 3,3′-dimethoxybenzidine (o-dianisidine), o-tolidine, and 3,3′-dichlorobenzidine all underwent peroxidase-catalyzed covalent binding to DNA. In contrast, 3,3′,5,5′-tetramethylbenzidine (TMB), a non-carcinogenic benzidine analog, did not bind to DNA under identical conditions. This differential DNA binding correlates directly with the carcinogenicity classification of these congeners [1][2].

DNA adduct formation Peroxidase bioactivation Genotoxicity mechanism

Histochemical Peroxidase Detection: o-Dianisidine Provides Unique Birefringence in Polarized Light

In a comparative immunohistochemical study of benzidine derivatives for horseradish peroxidase (HRP) demonstration, 3,3′-dimethoxybenzidine (o-dianisidine) was identified as the most suitable chromogen when the dimeric oxidation state is stabilized. The o-dianisidine reaction product uniquely exhibits birefringence under polarized light, a property not reported for TMB, DAB, or o-tolidine reaction products. Additionally, the o-dianisidine end product remains stable upon mounting with organic media, providing practical advantages for permanent slide preparation [1]. The o-dianisidine method was shown to be as sensitive as Mesulam's TMB method for labeling neurons of the hypoglossal nucleus in rats and cats [2].

Immunohistochemistry HRP chromogen Polarized light microscopy

Optimal Application Scenarios for 3,3'-Dimethoxybenzidine Based on Quantitative Evidence


Cytochrome P450scc Inhibition Studies in Steroidogenesis Research

3,3′-Dimethoxybenzidine is the most potent reversible inhibitor of P450scc among benzidine derivatives, with an IC50 of 1.5 µM—20-fold lower than benzidine and 37-fold lower than the clinical inhibitor aminoglutethimide [1]. Researchers investigating cholesterol side-chain cleavage or pregnenolone biosynthesis should preferentially select o-dianisidine for inhibition studies requiring low-nanomolar to low-micromolar potency. Its reversible binding mechanism confirmed by dilution recovery experiments makes it well-suited for kinetic and mechanistic studies where irreversible inactivation is undesirable.

Polarized Light Histochemistry and Permanent Slide Preparation

In neuroanatomical tracing and immunohistochemistry applications where polarized light microscopy is employed, o-dianisidine provides a unique birefringent reaction product that enhances detection specificity [1]. Its stability in organic mounting media allows for permanent slide archiving—an advantage over some aqueous-mount TMB protocols. The method has demonstrated neuron-labeling sensitivity equivalent to the gold-standard TMB procedure [2].

Peroxidase-Mediated Genotoxicity and DNA Adduct Research

3,3′-Dimethoxybenzidine is a validated probe substrate for studying peroxidase-catalyzed bioactivation of aromatic amines to DNA-reactive species. Unlike the non-carcinogenic TMB, o-dianisidine undergoes covalent binding to DNA in peroxidase/H2O2 systems, making it mechanistically relevant for investigations of benzidine-induced genotoxicity and cancer risk assessment [1][2].

Electrochemical Detection of o-Dianisidine in Environmental Monitoring

A DNA-modified carbon paste electrode enables specific electrochemical detection of o-dianisidine with a characteristic oxidation peak at +0.7 V vs. Ag/AgCl and an initial detection limit of 0.4 µM by monitoring guanine peak reduction [1]. This provides a selective analytical platform for monitoring o-dianisidine release from azo dye metabolism or industrial effluent, where other benzidine congeners may produce different oxidation signatures.

Technical Documentation Hub

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